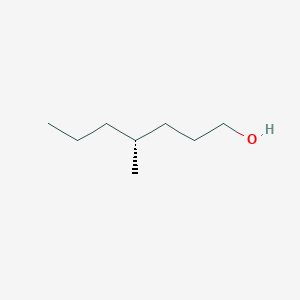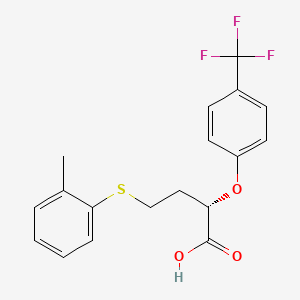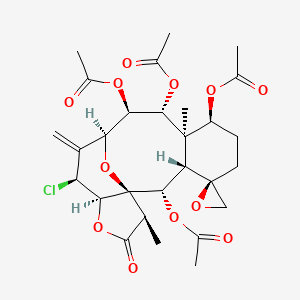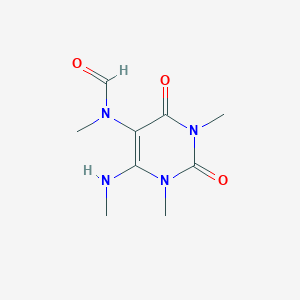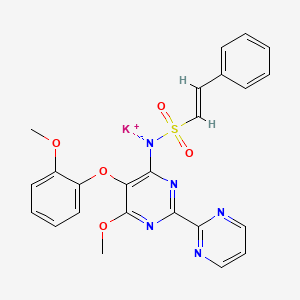
Sativanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sativanone is a naturally occurring compound found in various plant species, particularly within the Fabaceae family. It is classified as an isoflavonoid, a type of flavonoid known for its diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sativanone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis may start with the condensation of 2,4-dimethoxybenzaldehyde with acetophenone, followed by cyclization and subsequent hydroxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants such as Dalbergia odorifera are rich in this compound, and the compound can be isolated using solvent extraction followed by chromatographic purification . This method ensures the compound’s purity and maintains its bioactive properties.
Análisis De Reacciones Químicas
Types of Reactions: Sativanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Sativanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying isoflavonoid chemistry.
Biology: this compound is used to investigate its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Research has shown that this compound exhibits potential anticancer, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.
Mecanismo De Acción
Sativanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, including the mitochondrial pathway and the activation of caspases.
Comparación Con Compuestos Similares
Sativanone is structurally similar to other isoflavonoids, such as:
- Violanone
- 3’-O-Methylviolanone
- Formononetin
- Daidzein
- Genistein
Uniqueness: this compound stands out due to its specific substitution pattern on the aromatic ring, which imparts unique biological activities. Compared to its analogs, this compound has shown stronger anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
70561-31-8 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
(3R)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |
Clave InChI |
JOVYBWHPTQRVNZ-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC |
Sinónimos |
sativanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


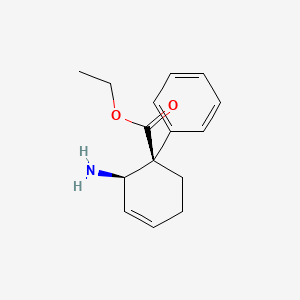
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
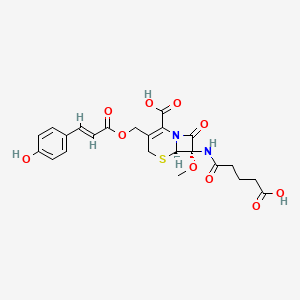
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
